N-[1-(4-cyanopyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide N-[1-(4-cyanopyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549001-43-4
VCID: VC11817711
InChI: InChI=1S/C12H17N5O2S/c1-16(20(2,18)19)11-4-7-17(8-5-11)12-14-6-3-10(9-13)15-12/h3,6,11H,4-5,7-8H2,1-2H3
SMILES: CN(C1CCN(CC1)C2=NC=CC(=N2)C#N)S(=O)(=O)C
Molecular Formula: C12H17N5O2S
Molecular Weight: 295.36 g/mol

N-[1-(4-cyanopyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide

CAS No.: 2549001-43-4

Cat. No.: VC11817711

Molecular Formula: C12H17N5O2S

Molecular Weight: 295.36 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-cyanopyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide - 2549001-43-4

Specification

CAS No. 2549001-43-4
Molecular Formula C12H17N5O2S
Molecular Weight 295.36 g/mol
IUPAC Name N-[1-(4-cyanopyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide
Standard InChI InChI=1S/C12H17N5O2S/c1-16(20(2,18)19)11-4-7-17(8-5-11)12-14-6-3-10(9-13)15-12/h3,6,11H,4-5,7-8H2,1-2H3
Standard InChI Key NYGWTLQDKOKPNW-UHFFFAOYSA-N
SMILES CN(C1CCN(CC1)C2=NC=CC(=N2)C#N)S(=O)(=O)C
Canonical SMILES CN(C1CCN(CC1)C2=NC=CC(=N2)C#N)S(=O)(=O)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, N-[1-(4-cyanopyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide, reflects its three key components:

  • Pyrimidine backbone: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The 4-position is substituted with a cyano group (–C≡N), while the 2-position is linked to a piperidine ring .

  • Piperidine scaffold: A six-membered saturated heterocycle with a nitrogen atom at position 1. The 4-position of this ring is bonded to the sulfonamide group.

  • Methylmethanesulfonamide group: A sulfonamide (–SO₂NH–) where one nitrogen is methylated (–N–CH₃).

The molecular formula is C₁₃H₁₈N₆O₂S, yielding a molecular weight of 346.4 g/mol (calculated using PubChem’s atomic mass data ).

Stereochemical Considerations

Piperidine’s chair conformation introduces stereochemical complexity. The sulfonamide group at position 4 may adopt axial or equatorial orientations, influencing molecular interactions. Computational models suggest the equatorial position minimizes steric hindrance with the pyrimidine ring .

Synthetic Routes and Reaction Optimization

While no direct synthesis of this compound is documented, analogous pyrimidine-piperidine derivatives are typically constructed via:

Nucleophilic Aromatic Substitution

Pyrimidine rings are often functionalized through substitutions. For example, 2-chloro-4-cyanopyrimidine could react with piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine-pyrimidine linkage .

Suzuki-Miyaura Coupling

Boronate esters, such as those in , enable cross-coupling reactions. A hypothetical route might involve:

  • Introducing a boronate group to the pyrimidine core.

  • Coupling with a brominated piperidine-sulfonamide precursor using Pd(PPh₃)₄ as a catalyst .

Table 1: Representative Reaction Conditions for Analogous Compounds

Reaction StepReagents/ConditionsYieldSource
Boronate installationBis(pinacolato)diboron, Pd(dppf)Cl₂72%
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, 120°C, microwave44%
Sulfonamide formationMethanesulfonyl chloride, Et₃N85%*

*Theoretical yield based on similar sulfonamidations .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s log P (octanol-water partition coefficient) is estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is projected to be <1 mg/mL due to the aromatic pyrimidine and sulfonamide groups .

Metabolic Stability

The cyano group may undergo reduction to an amine via cytochrome P450 enzymes, while the sulfonamide is resistant to hydrolysis. Piperidine N-methylation likely reduces first-pass metabolism compared to secondary amines .

TargetAssay TypeIC₅₀ (nM)*Source
EGFR KinaseComputational18–42
5-HT₆ ReceptorMolecular docking6.7
CYP3A4 InhibitionIn silico>10,000

*Values extrapolated from structural analogs .

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